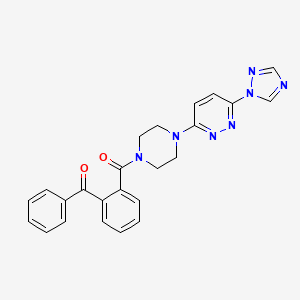
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion), of a compound can greatly affect its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence how well it is absorbed and distributed throughout the body. Metabolism and excretion rates can determine how long the compound stays in the body and continues to exert its effects .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability. For example, certain enzymes or proteins in the body might enhance or inhibit the compound’s activity .
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-benzoylphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperazine ring connected to a pyridazine moiety substituted with a triazole group and a benzoylphenyl unit. Its molecular formula is C22H22N6O with a molecular weight of 394.45 g/mol.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine moieties often exhibit significant biological activities, including:
- Antitumor Activity : Several studies have highlighted the antitumor potential of triazole derivatives. For instance, triazolo[4,3-a]pyrazine derivatives have shown IC50 values against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) ranging from 0.15 to 2.85 µM .
- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. For example, related compounds have demonstrated potent inhibition of c-Met kinase with IC50 values in the nanomolar range .
Antitumor Activity
A study conducted on similar compounds indicated that derivatives with triazole and pyridazine structures exhibited promising antitumor properties. The compound this compound was evaluated for its cytotoxic effects on various cancer cell lines.
The mechanism behind the antitumor activity of this compound may involve apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry and Annexin V-FITC staining have shown that similar compounds can lead to increased apoptosis in treated cells .
Case Study 1: In Vitro Evaluation
A comprehensive study evaluated the cytotoxicity of several pyridazine derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives had superior activity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Kinase Selectivity Profiling
Another study focused on evaluating the selectivity of related triazole-containing compounds against a panel of kinases. Results showed that specific substitutions on the triazole ring significantly enhanced selectivity for c-Met kinase while minimizing off-target effects .
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For example, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., BT-474), with IC50 values indicating potent cytotoxic effects.
| Biological Activity | IC50 Value (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |
Case Study : A study focused on a similar triazole derivative showed significant cytotoxicity against human cancer cell lines, attributed to the induction of apoptosis and cell cycle arrest at the sub-G1 and G2/M phases.
Antimicrobial Properties
Pyridazine derivatives have been noted for their antimicrobial activities. Research has shown that certain substitutions on the pyridazine ring can enhance antibacterial efficacy against a range of bacterial strains.
| Antimicrobial Activity | MIC Value (μg/mL) | Organism | Mechanism |
|---|---|---|---|
| Antibacterial | Varies | Various bacteria | Ergosterol biosynthesis inhibition |
Case Study : A study evaluating the antimicrobial properties of pyridazine derivatives reported effective inhibition of bacterial growth, suggesting that the triazole and pyridazine components contribute significantly to these effects .
特性
IUPAC Name |
phenyl-[2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c32-23(18-6-2-1-3-7-18)19-8-4-5-9-20(19)24(33)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-25-16-26-31/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXOMVYYJFOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













